molecular formula C12H19NO4 B14045337 (3S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid

(3S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid

Cat. No.: B14045337
M. Wt: 241.28 g/mol
InChI Key: OUIBHCFUGWXKHT-MGURRDGZSA-N
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Description

(3S)-2-(tert-butoxycarbonyl)-2-azabicyclo[410]heptane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(3S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure or remove protecting groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can lead to simpler derivatives.

Scientific Research Applications

(3S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which (3S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (3S)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid: Lacks the tert-butoxycarbonyl group, making it less stable under certain conditions.

    (3S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane: Similar structure but lacks the carboxylic acid group, affecting its reactivity and applications.

Uniqueness

(3S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid is unique due to its combination of a bicyclic structure with both a tert-butoxycarbonyl group and a carboxylic acid group. This combination provides stability and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8(10(14)15)5-4-7-6-9(7)13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7?,8-,9?/m0/s1

InChI Key

OUIBHCFUGWXKHT-MGURRDGZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CCC2C1C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC2C1C2)C(=O)O

Origin of Product

United States

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